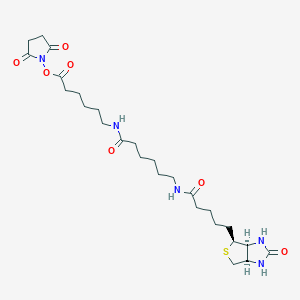![molecular formula C33H30FNO4 B016615 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide CAS No. 163217-67-2](/img/structure/B16615.png)
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds and their derivatives often involves multi-step reactions including fluorodeamination, esterification, and amide formation. For instance, 2-fluoro-2 phenylacetic acid derivatives have been synthesized from phenylglycine through fluorodeamination reactions, serving as derivatizing agents for chiral analysis via 19F NMR spectroscopy (Hamman, Béguin, & Arnaud, 1991). This reflects the complex synthetic pathways that might be involved in producing the target compound, highlighting the importance of fluorinated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as IR spectroscopy and X-ray crystallography. For example, the structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was achieved through IR spectroscopy and quantum chemical calculations, revealing significant details about its molecular geometry and intramolecular hydrogen bonding (Kolev & Angelov, 2008). Such studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interactions.
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds involve nucleophilic substitutions, ring openings, and cyclization reactions. For example, 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one serves as a versatile template for the synthesis of various heterocyclic compounds, demonstrating the diverse reactivity of such molecules (Amareshwar, Mishra, & Ila, 2011). These reactions highlight the compound's potential for generating a wide range of derivatives with varying biological and chemical properties.
Physical Properties Analysis
The physical properties of compounds similar to the target molecule, such as solubility, melting point, and crystalline structure, are key to their application and handling. For instance, the crystalline structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was determined by single-crystal X-ray diffraction, providing insights into its solid-state properties and potential for hydrogen bonding (Yeong et al., 2018). Understanding these properties is essential for predicting the compound's stability, storage conditions, and suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of the target compound in synthesis and potential industrial applications. Studies on related compounds, such as the efficient catalysis of amide condensation by certain boron-based catalysts, illustrate the importance of understanding these properties for chemical synthesis and modification (Maki, Ishihara, & Yamamoto, 2006). These insights help in optimizing reaction conditions and developing new synthetic routes for complex molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds like "2-Fluoro-4-bromobiphenyl" offers insights into practical synthesis methods that could be relevant for the complex chemical compounds, highlighting the importance of developing efficient, cost-effective, and environmentally friendly synthetic routes for potentially useful compounds (Qiu et al., 2009).
Environmental Impact and Degradation
Studies on the environmental fate, degradation, and potential toxicity of chemicals, such as per- and polyfluoroalkyl substances (PFAS), provide a framework for understanding how complex chemicals interact with ecosystems and the importance of monitoring their environmental impact (Liu & Mejia Avendaño, 2013).
Biological and Pharmacological Research
Research into the biological activities of compounds, such as cinnamic acid derivatives, explores their potential as anticancer agents, illustrating the broader relevance of chemical compounds in medicinal chemistry and pharmacology (De et al., 2011).
Analytical and Detection Methods
Advancements in analytical techniques for detecting and quantifying chemical compounds in environmental samples are crucial for monitoring pollution and assessing the risk of chemical exposure. Studies focus on developing sensitive, selective, and reliable methods for this purpose (Munoz et al., 2019).
Antioxidant Properties and Applications
Research on the antioxidant properties of hydroxycinnamic acids underscores the significance of structure-activity relationships in developing effective antioxidants, which could be relevant for designing compounds with desired biological activities (Razzaghi-Asl et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGAQUHBXLZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443609 |
Source


|
| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide | |
CAS RN |
163217-67-2 |
Source


|
| Record name | 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-β-phenyl-N-[4-(phenylmethoxy)phenyl]benzenebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)



![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)
